![molecular formula C32H23ClF4N2O B2546035 [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 477762-87-1](/img/structure/B2546035.png)

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

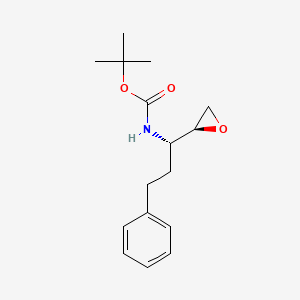

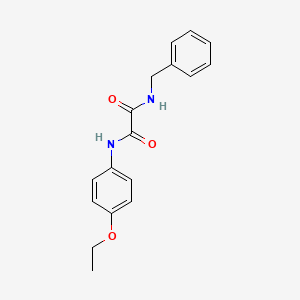

The compound , "[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone," is a complex organic molecule that appears to be related to the field of medicinal chemistry or agrochemistry, given its structural complexity and the presence of a pyrazole moiety, which is often found in biologically active compounds.

Synthesis Analysis

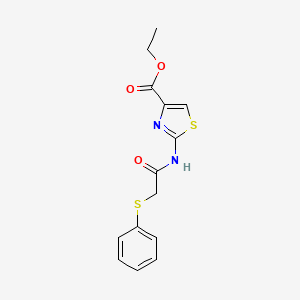

While the exact synthesis of the compound is not detailed in the provided papers, we can infer from related work that its synthesis likely involves multiple steps, including the formation of a pyrazole ring and the introduction of various substituents such as chlorophenyl, fluorophenyl, and trifluoromethyl groups. For instance, the synthesis of a related pyrazole compound is described in the second paper, where a chloro-fluoro-methoxyphenyl moiety is reacted with dichloromethyl methyl ether and titanium tetrachloride, followed by a series of reactions including Grignard reaction, oxidation, and methylation to yield a trifluoromethyl pyrazole .

Molecular Structure Analysis

The first paper provides insights into the molecular structure of a similar compound, where the equilibrium geometry and vibrational wavenumbers were computed using density functional theory (DFT) with a B3LYP method and a 6-311++G(d) basis set . The analysis of the molecular electrostatic potential indicated that the negative regions are localized over the carbonyl group and phenyl rings, suggesting sites for electrophilic attack, while positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the molecular orbital studies, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are analyzed. In the first paper, the HOMO is localized over the entire molecule except for one of the phenyl rings and the methyl groups attached to it, while the LUMO is spread throughout the molecule, excluding the methyl groups. This suggests that charge transfer could occur within the molecule, which is a key factor in determining the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the related compounds, we can hypothesize that the compound would exhibit significant polarizability and possibly nonlinear optical properties due to the presence of various electron-withdrawing and electron-donating substituents. The first paper discusses the determination of the first and second hyperpolarizabilities of a similar compound, which is an indicator of nonlinear optical properties .

科学的研究の応用

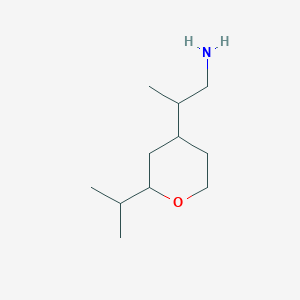

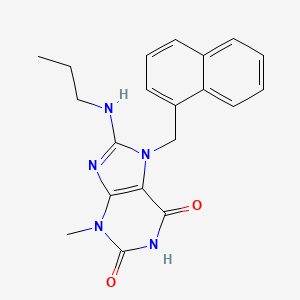

Molecular Structure and Quantum Chemical Analysis

Research has delved into the molecular structure, spectroscopic properties, and quantum chemical analysis of closely related pyrazole derivatives. These studies provide insights into the stability, vibrational modes, and electronic properties of such compounds. For instance, the work by Sivakumar et al. (2021) on a pyrazole molecule demonstrated its antimicrobial potential through molecular docking studies, underpinning the importance of structural and electronic characteristics in defining biological activity (Sivakumar et al., 2021).

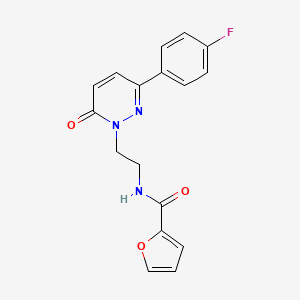

Antimicrobial and Antifungal Activities

Several studies have synthesized pyrazole derivatives to evaluate their antimicrobial and antifungal efficacies. These derivatives have shown significant potential in treating various bacterial and fungal infections, indicating the broader applicability of pyrazole compounds in pharmaceutical development (Lv et al., 2013).

Synthesis and Chemical Characterization

The synthesis methodologies of pyrazole derivatives are crucial for exploring their scientific applications. Research has developed efficient synthesis routes, including microwave-assisted synthesis, to enhance yield and reduce reaction times. These methodologies are pivotal for generating compounds with potential anti-inflammatory and antibacterial properties (Ravula et al., 2016).

特性

IUPAC Name |

[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23ClF4N2O/c1-2-4-20-7-16-27(29(34)17-20)21-8-10-23(11-9-21)30-28(22-12-14-26(33)15-13-22)19-38-39(30)31(40)24-5-3-6-25(18-24)32(35,36)37/h3,5-19H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFCTMAXJXFMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23ClF4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)

![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)

![4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545965.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2545974.png)